Fumasol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fumasol is a chemical compound primarily used as a soil fumigant. It is known for its effectiveness in controlling soil-borne pests and pathogens, making it a valuable tool in agriculture. The active ingredient in this compound is metam sodium, which decomposes in the soil to produce methyl isothiocyanate, a potent biocide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metam sodium involves the reaction of carbon disulfide with methylamine, followed by oxidation. The reaction conditions typically include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Aqueous medium.

Catalysts: Often, no catalyst is required, but sometimes mild bases are used to facilitate the reaction.

Industrial Production Methods

Industrial production of metam sodium follows a similar synthetic route but on a larger scale. The process involves:

Reactors: Large-scale reactors with temperature control.

Purification: The product is purified through distillation or crystallization.

Packaging: The final product is packaged in liquid form for ease of application.

Chemical Reactions Analysis

Types of Reactions

Fumasol undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, metam sodium hydrolyzes to form methyl isothiocyanate.

Oxidation: Metam sodium can be oxidized to form various sulfur-containing compounds.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction occurs at ambient temperatures.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

Substitution: Nucleophiles such as amines or alcohols can react with metam sodium under mild conditions.

Major Products

Methyl isothiocyanate: The primary product of hydrolysis.

Sulfur-containing compounds: Products of oxidation reactions.

Substituted derivatives: Products of substitution reactions.

Scientific Research Applications

Fumasol has a wide range of applications in scientific research, including:

Agriculture: Used as a soil fumigant to control pests and pathogens.

Biology: Studied for its effects on soil microbiota and plant health.

Medicine: Investigated for potential antimicrobial properties.

Industry: Used in the synthesis of other chemicals and as a biocide in various industrial processes.

Mechanism of Action

The mechanism of action of Fumasol involves the release of methyl isothiocyanate upon hydrolysis. Methyl isothiocyanate is a potent biocide that disrupts cellular processes in pests and pathogens. It targets proteins and enzymes, leading to cell death. The pathways involved include:

Protein denaturation: Methyl isothiocyanate reacts with thiol groups in proteins, leading to their denaturation.

Enzyme inhibition: It inhibits key enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Fumasol is often compared with other soil fumigants such as:

Methyl bromide: A highly effective fumigant but with significant environmental and health concerns.

Chloropicrin: Another soil fumigant with a broader spectrum of activity but more toxic.

Telone (1,3-dichloropropene): Effective against nematodes but less effective against fungi and bacteria.

This compound is unique in its relatively lower toxicity and environmental impact compared to methyl bromide and chloropicrin, making it a preferred choice in many agricultural applications.

Conclusion

This compound, with its active ingredient metam sodium, is a versatile and effective soil fumigant. Its synthesis, chemical reactions, and applications make it a valuable compound in agriculture, biology, medicine, and industry. Its mechanism of action and comparison with similar compounds highlight its unique properties and advantages.

Properties

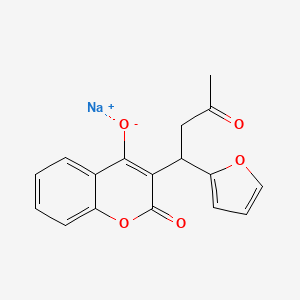

CAS No. |

34490-93-2 |

|---|---|

Molecular Formula |

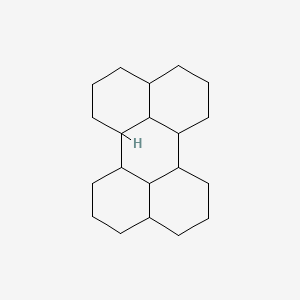

C17H13NaO5 |

Molecular Weight |

320.27 g/mol |

IUPAC Name |

sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1 |

InChI Key |

SVFRZMWUJFQZQP-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Related CAS |

117-52-2 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)

![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)